1,4-Naphthalenedione, 2-chloro-6,8-dimethoxy-
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Overview
Description
1,4-Naphthalenedione, 2-chloro-6,8-dimethoxy- is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two methoxy groups and a chlorine atom attached to the naphthoquinone core. The structural modifications impart unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-chloro-6,8-dimethoxy- typically involves the chlorination and methoxylation of 1,4-naphthoquinone. One common method includes the following steps:
Chlorination: 1,4-naphthoquinone is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the desired position.
Methoxylation: The chlorinated intermediate is then reacted with methanol in the presence of a base, such as sodium methoxide (NaOCH₃), to introduce the methoxy groups at the 6 and 8 positions.
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 2-chloro-6,8-dimethoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-chloro-6,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives with additional oxygen-containing functional groups, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
1,4-Naphthalenedione, 2-chloro-6,8-dimethoxy- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-6,8-dimethoxy- involves its ability to undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. These ROS can induce oxidative stress in cells, leading to various biological effects. The compound may also interact with specific molecular targets, such as enzymes and receptors, to exert its biological activities.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2-Bromo-1,4-Naphthoquinone: A halogenated derivative with similar chemical properties.
2-Amino-3-chloro-1,4-Naphthoquinone: Another chlorinated derivative with distinct biological activities.
Uniqueness
1,4-Naphthalenedione, 2-chloro-6,8-dimethoxy- is unique due to the presence of both chlorine and methoxy groups, which impart specific chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-6,8-dimethoxynaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4/c1-16-6-3-7-9(14)5-8(13)12(15)11(7)10(4-6)17-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJABYMUAYHUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=CC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481927 |
Source
|
Record name | 1,4-Naphthalenedione, 2-chloro-6,8-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57165-99-8 |
Source
|
Record name | 1,4-Naphthalenedione, 2-chloro-6,8-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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